molecular formula C10H22NO3P B14696758 Phosphonic acid, (2-butyl-1-aziridinyl)-, diethyl ester CAS No. 26459-75-6

Phosphonic acid, (2-butyl-1-aziridinyl)-, diethyl ester

Cat. No.: B14696758
CAS No.: 26459-75-6
M. Wt: 235.26 g/mol
InChI Key: PPCRDFHUEDMWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, (2-butyl-1-aziridinyl)-, diethyl ester is a chemical compound with the molecular formula C10H22NO3P. It is known for its unique structure, which includes a phosphonic acid group, an aziridine ring, and a butyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (2-butyl-1-aziridinyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 2-butyl-1-aziridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and distillation to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2-butyl-1-aziridinyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The aziridine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are often employed.

    Substitution: Nucleophiles such as amines or thiols can react with the aziridine ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted aziridine compounds.

Scientific Research Applications

Phosphonic acid, (2-butyl-1-aziridinyl)-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which phosphonic acid, (2-butyl-1-aziridinyl)-, diethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is key to its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Phosphonic acid, (2-butyl-1-aziridinyl)-, dimethyl ester: Similar structure but with dimethyl ester groups instead of diethyl ester groups.

    Phosphonic acid, (2-butyl-1-aziridinyl)-, dipropyl ester: Similar structure but with dipropyl ester groups.

Uniqueness

Phosphonic acid, (2-butyl-1-aziridinyl)-, diethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

26459-75-6

Molecular Formula

C10H22NO3P

Molecular Weight

235.26 g/mol

IUPAC Name

2-butyl-1-diethoxyphosphorylaziridine

InChI

InChI=1S/C10H22NO3P/c1-4-7-8-10-9-11(10)15(12,13-5-2)14-6-3/h10H,4-9H2,1-3H3

InChI Key

PPCRDFHUEDMWOO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CN1P(=O)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.